molecular formula C14H22N2O B14359319 3,7-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)oct-6-en-1-one CAS No. 95633-75-3

3,7-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)oct-6-en-1-one

Katalognummer: B14359319
CAS-Nummer: 95633-75-3
Molekulargewicht: 234.34 g/mol
InChI-Schlüssel: XQWYRRNARONTHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)oct-6-en-1-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields .

Vorbereitungsmethoden

The synthesis of 3,7-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)oct-6-en-1-one can be achieved through several synthetic routes. One common method involves the acid-catalyzed methylation of imidazole by methanol . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

3,7-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)oct-6-en-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities . In the industry, it is used in the production of various pharmaceuticals and agrochemicals .

Wirkmechanismus

The mechanism of action of 3,7-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)oct-6-en-1-one involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3,7-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)oct-6-en-1-one can be compared with other imidazole derivatives, such as 1-methylimidazole and 2-methylimidazole. While these compounds share a similar core structure, they differ in their substituents and, consequently, their chemical and biological properties. The unique structure of this compound contributes to its distinct properties and applications .

Eigenschaften

CAS-Nummer

95633-75-3

Molekularformel

C14H22N2O

Molekulargewicht

234.34 g/mol

IUPAC-Name

3,7-dimethyl-1-(1-methylimidazol-2-yl)oct-6-en-1-one

InChI

InChI=1S/C14H22N2O/c1-11(2)6-5-7-12(3)10-13(17)14-15-8-9-16(14)4/h6,8-9,12H,5,7,10H2,1-4H3

InChI-Schlüssel

XQWYRRNARONTHS-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC=C(C)C)CC(=O)C1=NC=CN1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.